An In-depth Technical Guide to the Synthesis and Purification of Odevixibat-13C6
An In-depth Technical Guide to the Synthesis and Purification of Odevixibat-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Odevixibat-13C6, an isotopically labeled version of the ileal bile acid transporter (IBAT) inhibitor, Odevixibat. This document details a plausible synthetic route, purification methodologies, and presents relevant data in a structured format to aid researchers in the development and analysis of this compound.
Introduction to Odevixibat
Odevixibat is a potent, selective, and orally available inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT, Odevixibat blocks the reabsorption of bile acids from the terminal ileum, leading to their increased fecal excretion. This mechanism effectively reduces the total bile acid pool in the body, offering a therapeutic approach for cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), by alleviating pruritus and reducing serum bile acid levels. The stable isotope-labeled Odevixibat-13C6 is a crucial tool for quantitative bioanalytical assays, enabling accurate pharmacokinetic and metabolic studies during drug development.
Synthesis of Odevixibat-13C6
The synthesis of Odevixibat-13C6 can be achieved by adapting the established synthetic route for Odevixibat, incorporating a 13C-labeled precursor at a strategic point. Based on the known synthesis of Odevixibat, a practical approach involves the use of 13C-labeled 2-aminohexanoic acid as a starting material. The six carbon atoms of the hexanoic acid moiety can be labeled with 13C, leading to the desired Odevixibat-13C6.
The overall synthesis is a multi-step process that can be broadly divided into the formation of a key amine fragment and its subsequent coupling to a substituted benzothiadiazepine core, followed by the elaboration of the peptidic side chain.
Proposed Synthetic Pathway for Odevixibat-13C6
The following diagram illustrates a plausible synthetic pathway for Odevixibat-13C6, starting from commercially available 13C-labeled 2-aminohexanoic acid.
Caption: Proposed synthesis pathway for Odevixibat-13C6.
Experimental Protocol for the Synthesis of Odevixibat-13C6
The following is a representative experimental protocol based on the known synthesis of Odevixibat.
Step 1: Synthesis of the Amine Fragment-13C6
-
Esterification and Imine Formation: 2-Aminohexanoic acid-13C6 is first esterified, for example, by reacting with thionyl chloride in methanol. The resulting amino ester hydrochloride is then reacted with benzaldehyde in the presence of a mild base to form the corresponding imine, which protects the primary amine.
-
Alkylation: The imine intermediate is then alkylated with n-butyl iodide in the presence of a strong base like lithium diisopropylamide (LDA) to introduce one of the butyl chains.
-
Hydrolysis and Transamidation: The imine and ester groups are subsequently hydrolyzed under acidic conditions. The resulting amino acid is then subjected to transamidation with aniline to form the anilide.
-
Reduction: The anilide is reduced using a reducing agent such as borane-tetrahydrofuran complex to yield the desired amine fragment-13C6.
Step 2: Synthesis of the Benzothiadiazepine Core
-
Bis-bromination: 3-Thioanisole is treated with bromine in methanol to yield the dibrominated disulfide.
-
Oxidative Conversion: The disulfide is then subjected to a one-pot oxidative conversion using a chlorinating agent to form the corresponding sulfonyl chloride.
Step 3: Coupling and Side Chain Elaboration
-
SN2 Reaction: The amine fragment-13C6 is reacted with the aryl sulfonyl chloride in an SN2 reaction to form a sulfonamide intermediate.
-
Ring Formation: The sulfonamide intermediate undergoes an intramolecular ring-closing reaction, typically mediated by a copper catalyst, to form the benzothiadiazepine ring system.
-
Protection and Thioether Installation: The sulfonamide nitrogen is protected, for example, with a para-methoxybenzyl (PMB) group. This is followed by demethylation of the thioanisole and installation of the second thioether via an SNAr reaction.
-
Peptidic Side Chain Construction: The phenolic hydroxyl group is O-alkylated with a protected bromoacetate derivative. Following deprotection, two consecutive amidation reactions are performed with the appropriate amino acid derivatives to construct the peptidic side chain.
-
Final Deprotection: The final step involves the removal of all protecting groups to yield Odevixibat-13C6.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of Odevixibat-13C6, based on typical yields for similar multi-step organic syntheses.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Amine Fragment Synthesis | 2-Aminohexanoic acid-13C6 | Amine Fragment-13C6 | 40-50 |
| 2 | Benzothiadiazepine Core Synthesis | 3-Thioanisole | Aryl Sulfonyl Chloride | 70-80 |
| 3 | Coupling and Elaboration | Amine Fragment-13C6 & Aryl Sulfonyl Chloride | Odevixibat-13C6 | 30-40 |
| Overall | Total Synthesis | 2-Aminohexanoic acid-13C6 | Odevixibat-13C6 | 8-16 |
Purification of Odevixibat-13C6
The purification of Odevixibat-13C6 is critical to ensure high purity for its use in quantitative bioanalytical studies. A combination of chromatographic techniques and crystallization is typically employed.
Purification Workflow
The general workflow for the purification of crude Odevixibat-13C6 is outlined in the diagram below.
Caption: General purification workflow for Odevixibat-13C6.
Experimental Protocols for Purification
3.2.1. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Preparative RP-HPLC is a powerful technique for purifying the crude product from reaction byproducts and impurities.
-
Column: A suitable preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: The crude Odevixibat-13C6 is dissolved in a minimal amount of a suitable solvent (e.g., DMSO or methanol) and injected onto the column. Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.
3.2.2. Crystallization
Crystallization is employed to obtain the final product in a highly pure and stable crystalline form.
-
Solvent System: A mixture of a good solvent and an anti-solvent is typically used. For Odevixibat, a mixture of ethanol and water has been reported to be effective.
-
Procedure:
-
The purified amorphous Odevixibat-13C6 from HPLC is dissolved in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature.
-
An anti-solvent (e.g., water) is slowly added until the solution becomes slightly turbid.
-
The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to promote crystallization.
-
The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.
-
Purity Analysis and Quantitative Data
The purity of the final Odevixibat-13C6 product is assessed by analytical RP-HPLC and characterized by mass spectrometry and NMR spectroscopy.
| Analysis Method | Parameter | Specification |
| Analytical RP-HPLC | Purity | ≥ 98% |
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | |
| Detection | UV at 220 nm | |
| Mass Spectrometry | [M+H]+ | Expected m/z value for C31[13C]6H49N4O8S2+ |
| NMR Spectroscopy | 1H and 13C NMR | Spectra consistent with the proposed structure, showing characteristic shifts for the 13C-labeled carbon atoms. |
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and purification of Odevixibat-13C6. The proposed synthetic route, leveraging a commercially available 13C-labeled starting material, offers a feasible pathway for obtaining this important analytical standard. The detailed purification protocols, combining preparative HPLC and crystallization, are designed to yield a final product of high purity suitable for demanding bioanalytical applications. The structured presentation of quantitative data and experimental methodologies aims to provide a valuable resource for researchers and scientists in the field of drug development.
